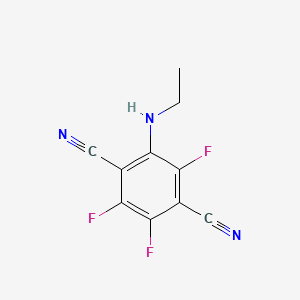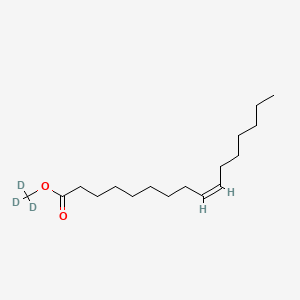
trideuteriomethyl (Z)-hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideuteriomethyl (Z)-hexadec-9-enoate is a deuterated fatty acid ester Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (Z)-hexadec-9-enoate typically involves the deuteration of methyl groups in the presence of deuterium oxide (D2O) and a suitable catalyst. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced to form trideuteriomethylamine . This intermediate can be further reacted with hexadec-9-enoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Trideuteriomethyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of hexadec-9-enoic acid or corresponding alcohols.
Reduction: Formation of trideuteriomethyl hexadec-9-enol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trideuteriomethyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of trideuteriomethyl (Z)-hexadec-9-enoate involves its incorporation into biological systems where it can replace natural fatty acids. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic pathways and enzyme activities. The compound can interact with various molecular targets, including enzymes involved in fatty acid metabolism and transport proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trideuteriomethyl (Z)-octadec-9-enoate: Another deuterated fatty acid ester with similar properties but a longer carbon chain.
Trideuteriomethyl (Z)-dodec-9-enoate: A shorter-chain analog with similar applications in research and industry.
Uniqueness
Trideuteriomethyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of deuterium atoms, which confer stability and resistance to metabolic processes. This makes it particularly useful in studies requiring stable isotope-labeled compounds.
Eigenschaften
Molekularformel |
C17H32O2 |
|---|---|
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
InChI-Schlüssel |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


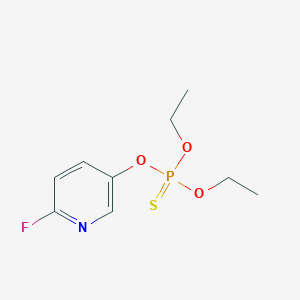


![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

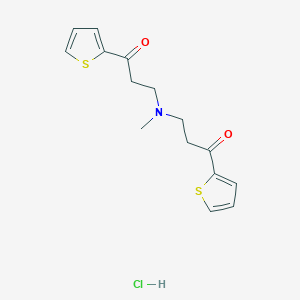
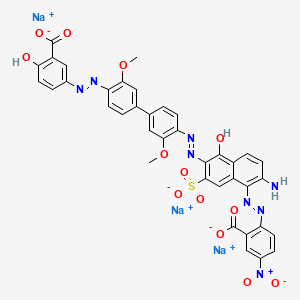

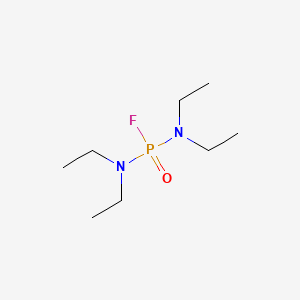
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

